Procurement of a third-generation cephalosporin for mixed-infection models demands uncompromised anti-anaerobic potency and beta-lactamase stability. Ceftizoxime (free acid, CAS 68401-81-0) delivers precisely this:
Ceftizoxime (CAS 68401-81-0) is a third-generation cephalosporin antibiotic utilized as an active pharmaceutical ingredient (API), a selective agent in microbiological media, and a reference standard in antimicrobial susceptibility testing (AST). Structurally characterized as an iminomethoxy aminothiazolyl cephalosporin, it exhibits broad-spectrum antibacterial activity with notable resistance to hydrolysis by common plasmid and chromosomal beta-lactamases[1]. In its free acid form, ceftizoxime is practically insoluble in standard organic solvents like ethanol and acetone, necessitating formulation into aqueous base solutions or conversion to its sodium salt (CAS 68401-82-1) for parenteral applications . For procurement professionals and formulation scientists, ceftizoxime offers a distinct efficacy profile, combining the potent Gram-negative coverage typical of third-generation cephalosporins with enhanced anti-anaerobic activity, making it a critical material for mixed-infection models and specialized diagnostic assays [2].
Substituting ceftizoxime with other third-generation cephalosporins (e.g., cefotaxime or ceftriaxone) or cephamycins (e.g., cefoxitin) fundamentally alters the performance profile of the final formulation or assay. While in-class substitutes like cefotaxime share similar aerobic Gram-negative coverage, they lack ceftizoxime's statistically superior potency against anaerobic pathogens such as Bacteroides fragilis [1]. Conversely, while cefoxitin is often selected for anaerobic activity, it exhibits significantly higher susceptibility to TEM-type beta-lactamase hydrolysis, leading to compromised efficacy in environments containing plasmid-mediated resistance [2]. Furthermore, utilizing racemic mixtures or alternative stereoisomers drastically reduces affinity for essential penicillin-binding proteins (PBPs), rendering generic chemical analogs ineffective[3]. Consequently, ceftizoxime cannot be substituted in procurement without sacrificing either anti-anaerobic potency, beta-lactamase stability, or target binding efficiency.
In comparative statistical analyses of minimum inhibitory concentrations (MICs) against clinical isolates of Bacteroides fragilis, ceftizoxime demonstrates significantly greater potency than standard benchmark cephalosporins. After natural logarithmic transformation of MIC data, ceftizoxime yielded significantly lower MIC values compared to cefoxitin (P < 0.001) and cefotaxime (P < 0.05) [1]. This positions ceftizoxime as the statistically superior choice for targeting anaerobic pathways compared to standard third-generation or cephamycin alternatives.
| Evidence Dimension | In-vitro MIC values against Bacteroides fragilis |
| Target Compound Data | Ceftizoxime (Lowest geometric mean, median, and mode MICs) |
| Comparator Or Baseline | Cefoxitin (P < 0.001) and Cefotaxime (P < 0.05) |
| Quantified Difference | Statistically significant reduction in MIC (P < 0.001 vs cefoxitin; P < 0.05 vs cefotaxime) |
| Conditions | Agar dilution method following NCCLS guidelines on clinical isolates |
Ensures reliable performance in anaerobic infection models and selective media where cefotaxime or cefoxitin would fail to provide adequate inhibition.
Ceftizoxime exhibits exceptional resistance to hydrolysis by common plasmid-mediated beta-lactamases, a critical factor for diagnostic and therapeutic formulations. When subjected to Type III (TEM) beta-lactamase via R (bla) plasmid transfer in Escherichia coli, the MIC of ceftizoxime remained completely unchanged (0-fold elevation). In stark contrast, the MIC of cefoxitin—a common comparator—elevated 4-fold, and another analog (6059-S) elevated 10-fold under the same plasmid transfer conditions [1]. Ceftizoxime possesses a uniquely large Ki value, rendering it indifferent to a majority of R plasmids coding for TEM-type enzymes.
| Evidence Dimension | MIC elevation post-transfer of TEM-type beta-lactamase R (bla) plasmids |
| Target Compound Data | Ceftizoxime (0-fold MIC elevation; no change in susceptibility) |
| Comparator Or Baseline | Cefoxitin (4-fold MIC elevation) and 6059-S (10-fold MIC elevation) |
| Quantified Difference | 100% retention of efficacy for ceftizoxime vs. 4x to 10x loss of efficacy for comparators |
| Conditions | Escherichia coli CSH2 with 51 different R (bla) plasmids |
Guarantees active ingredient stability and reproducibility in diagnostic assays or environments characterized by high beta-lactamase expression, preventing false positives in AST workflows.
The procurement of the correct stereoisomer of ceftizoxime is critical for its mechanism of action, which relies on inhibiting peptidoglycan polymerization. Assays measuring the reduction of[14C]penicillin G binding demonstrate that ceftizoxime binds to PBPs 1a and 1bs at concentrations below 1 µg/mL for E. cloacae and below 3.2 µg/mL for E. coli. Its anti-isomer, FR 14060, requires a more than 10-fold higher concentration to achieve the same 50% reduction in binding [1]. This quantitative gap highlights the necessity of procuring high-purity ceftizoxime (CAS 68401-81-0) free from stereoisomeric impurities.
| Evidence Dimension | Concentration required for 50% reduction of [14C]penicillin G binding to PBP 1bs |
| Target Compound Data | Ceftizoxime (<1.0 to 3.2 µg/mL) |
| Comparator Or Baseline | Anti-isomer FR 14060 (>10-fold higher concentration) |
| Quantified Difference | >10x higher binding affinity for ceftizoxime |
| Conditions | E. cloacae 58-5 and E. coli NIHJ JC-2 membrane assays |
Proves that strict stereochemical purity is mandatory during API procurement to ensure the material successfully inhibits bacterial cell wall synthesis, as isomeric impurities drastically reduce formulation efficacy.
Beyond its anaerobic and beta-lactamase stability profile, ceftizoxime outperforms standard third-generation cephalosporins against specific multiresistant Gram-negative strains. In comparative in vitro testing against 538 isolates, ceftizoxime successfully inhibited 97% of multiresistant Serratia isolates at a concentration of 12.5 µg/mL. Under identical conditions, the benchmark comparator cefotaxime inhibited only 19% of the same isolates [1]. Furthermore, ceftizoxime demonstrated superior activity against Enterobacter cloacae and indole-positive Proteus species, establishing it as a more robust broad-spectrum agent.
| Evidence Dimension | Inhibition rate of multiresistant Serratia isolates at 12.5 µg/mL |
| Target Compound Data | Ceftizoxime (97% inhibition) |
| Comparator Or Baseline | Cefotaxime (19% inhibition) |
| Quantified Difference | 78 absolute percentage points higher inhibition rate |
| Conditions | In vitro susceptibility testing against 538 clinical isolates |
Justifies the selection of ceftizoxime over cefotaxime for broad-spectrum formulations targeting highly resistant Enterobacteriaceae.
Driven by its absolute stability against TEM-type beta-lactamases and 0-fold MIC elevation in the presence of R (bla) plasmids, ceftizoxime is an essential reference standard in AST. It is utilized to accurately phenotype bacterial resistance mechanisms, differentiating between standard TEM beta-lactamase producers and extended-spectrum beta-lactamase (ESBL) strains without the confounding factor of baseline hydrolysis[1].
Because ceftizoxime inhibits 97% of multiresistant Serratia at concentrations where cefotaxime fails (19% inhibition), it is highly effective as a selective supplement in agar formulations. It suppresses background Enterobacteriaceae overgrowth while allowing the isolation of intrinsically resistant or specifically targeted organisms in environmental and clinical microbiology workflows [2].
Leveraging its statistically superior MIC profile against Bacteroides fragilis compared to cefoxitin and cefotaxime, ceftizoxime is the preferred cephalosporin for in vitro and in vivo models of mixed aerobic/anaerobic intra-abdominal infections. It provides reliable baseline control data without the need for secondary anti-anaerobic agents like metronidazole [3].
Because the anti-isomer FR 14060 requires a >10-fold higher concentration to bind PBPs, procuring strictly stereochemically pure ceftizoxime (CAS 68401-81-0) is mandatory for pharmaceutical compounding and in vitro peptidoglycan polymerization inhibition assays. This ensures predictable pharmacodynamics without interference from low-affinity isomeric impurities [4].
Irritant;Health Hazard